Furilazole

Vue d'ensemble

Description

Le furilazole est un composé chimique classé comme un antidote, utilisé en agriculture pour protéger les cultures des effets phytotoxiques des herbicides. Les antidotes sont ajoutés aux formulations d'herbicides pour améliorer la sélectivité des herbicides, leur permettant de cibler les mauvaises herbes sans endommager les cultures. Le this compound est particulièrement efficace pour protéger les plantes céréalières monocotylédones des dommages causés par les herbicides .

Méthodes De Préparation

La préparation du furilazole implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante comprend la réaction d'addition nucléophile du furfural et du cyanure de triméthylsilyle, suivie de réactions supplémentaires pour former le produit final . Une autre méthode implique une réaction de reflux à haute température, suivie d'un repos et d'une stratification à basse température pour obtenir le this compound . Les méthodes de production industrielle impliquent généralement l'optimisation de ces réactions pour obtenir des rendements et une pureté élevés tout en minimisant les réactions secondaires .

Analyse Des Réactions Chimiques

Le furilazole subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution. Il est connu pour subir une hydrolyse acide et basique, où il réagit avec l'acide chlorhydrique ou l'hydroxyde de sodium pour former différents produits . Les réactifs courants utilisés dans ces réactions comprennent l'acide chlorhydrique, l'hydroxyde de sodium et d'autres acides et bases. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de l'agriculture. Il est utilisé comme un antidote pour protéger les cultures des dommages causés par les herbicides, permettant un contrôle plus efficace des mauvaises herbes . Outre ses applications agricoles, le this compound est également étudié pour son devenir environnemental et sa toxicité, car il peut être détecté dans les eaux de surface et présente des niveaux de toxicité variables pour différents organismes . La recherche sur le this compound comprend également son utilisation potentielle dans la compréhension des mécanismes des antidotes et le développement de nouveaux antidotes aux propriétés améliorées .

Mécanisme d'action

Le mécanisme d'action du this compound implique l'amélioration du métabolisme des herbicides dans les cultures, affectant l'absorption et le transport des herbicides, et la liaison compétitive aux sites cibles des herbicides . Le this compound stimule les mécanismes de détoxication des plantes, permettant aux cultures de tolérer des niveaux plus élevés d'herbicides sans souffrir d'effets phytotoxiques . Cette protection sélective est obtenue grâce à la régulation de l'expression génique impliquée dans le métabolisme des herbicides .

Applications De Recherche Scientifique

Herbicide Safening Agent

Furilazole is predominantly employed as a pre-plant and pre-emergence safener . Its primary function is to reduce the injury caused by a range of herbicides, allowing for more effective weed control without harming the crops. This application is particularly significant in crops such as corn and soybeans, where herbicide applications are critical for managing weed populations.

Crop Protection

This compound's application extends beyond mere safening; it plays a crucial role in crop protection strategies . By reducing the negative impacts of herbicides, it supports higher yields and better crop quality.

Case Studies

- In studies involving corn (Zea mays), the application of this compound alongside standard herbicides resulted in significantly reduced crop injury compared to untreated controls. This allowed for improved growth rates and yield outcomes .

- Research has demonstrated that this compound can effectively safeguard sensitive crop varieties from the adverse effects of commonly used herbicides, thereby broadening the range of herbicide options available to farmers without compromising crop health .

Environmental Impact

The use of this compound also has implications for environmental sustainability in agriculture. By enhancing the selectivity of herbicide applications:

- It reduces the likelihood of crop loss due to herbicide damage, which can lead to lower overall chemical usage.

- This contributes to sustainable farming practices by minimizing chemical runoff and potential contamination of surrounding ecosystems .

Regulatory Status

This compound has undergone extensive evaluation by regulatory bodies such as the EPA, which has assessed its safety and efficacy in agricultural applications. The findings support its use as an effective safener with a favorable risk profile when applied according to established guidelines .

Mécanisme D'action

The mechanism of action of furilazole involves enhancing the metabolism of herbicides in crops, affecting the absorption and transportation of herbicides, and competitively binding to herbicide target sites . This compound stimulates the plant detoxifying mechanisms, allowing crops to tolerate higher levels of herbicides without suffering from phytotoxic effects . This selective protection is achieved through the regulation of gene expression involved in herbicide metabolism .

Comparaison Avec Des Composés Similaires

Le furilazole est comparé à d'autres antidotes tels que le benoxacor, le dichlormid et l'AD-67. Bien que tous ces antidotes remplissent la même fonction principale de protéger les cultures des dommages causés par les herbicides, ils diffèrent par leurs structures chimiques et leurs propriétés . Par exemple, le this compound a une capacité d'adsorption inférieure à celle du benoxacor en raison de sa solubilité modérée . La structure moléculaire unique du this compound contribue à ses interactions spécifiques avec les herbicides et les cultures, ce qui en fait un antidote précieux dans certaines applications agricoles .

Des composés similaires comprennent:

- Benoxacor

- Dichlormid

- AD-67

Ces composés partagent des fonctions similaires mais diffèrent par leurs propriétés chimiques et leur efficacité dans divers contextes agricoles .

Activité Biologique

Furilazole, also known as MON 13900, is a chemical compound primarily recognized for its role as a herbicide safener. Its biological activity has been the subject of various studies, particularly concerning its mechanisms of action, efficacy in enhancing plant tolerance to herbicides, and its metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

This compound functions mainly as a safener by enhancing the detoxification processes in plants exposed to herbicides. It achieves this through several key mechanisms:

- Induction of Cytochrome P450 Enzymes : this compound has been shown to increase the activity of cytochrome P450 enzymes in plants. This induction leads to enhanced metabolism of herbicides, thereby reducing phytotoxicity .

- Glutathione S-Transferase (GST) Activation : Studies indicate that this compound promotes the activity of GSTs, which play a crucial role in detoxifying harmful compounds within plant tissues. This activation helps mitigate the adverse effects of herbicides like chloroacetamides .

- Stimulation of Antioxidant Defense Mechanisms : this compound may also enhance the antioxidant capacity of plants, helping them cope with oxidative stress induced by herbicide application .

Research Findings

Various studies have documented the biological activity and efficacy of this compound. Below is a summary of significant findings:

Case Study 1: Maize Tolerance Enhancement

A study conducted on maize demonstrated that treatment with this compound significantly increased tolerance to fomesafen, a PPO-inhibiting herbicide. The results showed elevated levels of GSTs and cytochrome P450 activities post-treatment, indicating effective detoxification pathways were activated.

Case Study 2: Rice Herbicide Detoxification

In indica rice varieties, this compound was found to induce multiple GST isozymes when subjected to herbicide stress. The enhanced detoxification capacity allowed for better growth and yield under conditions where herbicides were applied, showcasing its potential as a protective agent in rice cultivation.

Propriétés

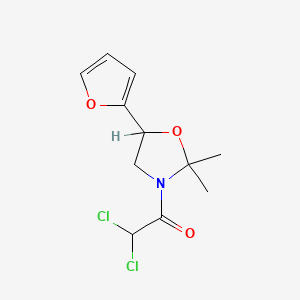

IUPAC Name |

2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOFYBITGAAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041999 | |

| Record name | Furilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121776-33-8 | |

| Record name | Furilazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121776-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furilazole [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121776338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furilazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 2,2-dichloro-1-[5-(2-furanyl)-2,2-dimethyl-3-oxazolidinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURILAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25K04N8Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Furilazole enhances the activity of glutathione S-transferases (GSTs) in plants. [, ] These enzymes detoxify herbicides by catalyzing their conjugation with glutathione, rendering them inactive and safe for the crop.

ANone: this compound's molecular formula is C11H13Cl2NO3, and its molecular weight is 278.13 g/mol. []

ANone: While the provided abstracts don't delve into specific spectroscopic details, the synthesis of 13C‐ and 14C‐labeled this compound has been described. [] This suggests the availability of techniques like NMR and mass spectrometry for its characterization.

ANone: this compound's primary mode of action is not directly catalytic. It functions by enhancing the activity of plant enzymes (GSTs) that are themselves catalysts involved in detoxification processes. [, ]

A: Has computational chemistry been employed in this compound research?

ANone: While the provided abstracts do not mention specific computational studies, such approaches could be valuable for understanding this compound's interactions with GSTs and for exploring potential structural modifications to optimize its efficacy.

ANone: Ensuring this compound's synchronized movement with the co-applied herbicide through the soil profile is crucial for its efficacy. [] Formulations using polymeric carriers have shown promise in reducing leaching compared to conventional formulations. []

ANone: Research indicates that this compound has been detected in Midwestern U.S. streams, suggesting its potential for environmental transport. [] Further research is needed to assess its long-term ecological impact fully. Additionally, studies have examined the photodegradation of this compound, revealing its breakdown into various products under UV light and in the presence of photosensitizers. []

ANone: The provided abstracts focus on this compound's role as a herbicide safener in agricultural settings. As such, information related to pharmacokinetics, pharmacodynamics, in vivo efficacy in humans or animals, resistance mechanisms in humans, toxicity profiles beyond ecotoxicology, drug delivery strategies, or biomarkers is not directly relevant to the current scope.

ANone: Studies have employed High-Resolution Mass Spectrometry (HRMS) to identify and characterize this compound and its degradation products. [] Other techniques like gas chromatography or liquid chromatography coupled with various detectors are likely utilized for its quantification in environmental and agricultural matrices.

ANone: this compound's presence has been confirmed in Midwestern U.S. streams, raising concerns about its potential ecological effects. [] While its concentrations have been below known toxicity levels, further research is crucial to evaluate long-term consequences and potential bioaccumulation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.